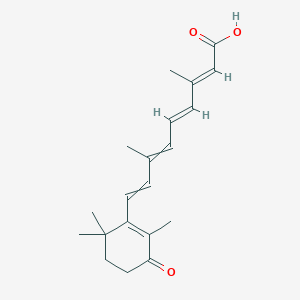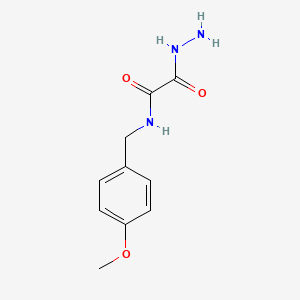
4-oxo-Tretinoin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxo-Tretinoin, also known as 4-oxo-retinoic acid, is a derivative of retinoic acid, a metabolite of vitamin A. This compound is known for its significant role in dermatology, particularly in the treatment of severe acne and other skin conditions. It is a part of the retinoid family, which includes compounds that are chemically related to vitamin A and are involved in regulating epithelial cell growth.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-Tretinoin typically involves the oxidation of retinoic acid. One common method includes the use of high-performance liquid chromatography (HPLC) for the separation and preparation of retinoic acid isomers, including 4-oxo-retinoic acid . The reaction conditions often involve the use of oxidizing agents under controlled environments to ensure the stability and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing advanced chromatographic techniques to isolate and purify the compound. The use of tandem mass spectrometry (MS/MS) is also prevalent in ensuring the accurate quantification and quality control of the produced compound .
化学反应分析
Types of Reactions: 4-oxo-Tretinoin undergoes several types of chemical reactions, including:
Oxidation: Conversion of retinoic acid to 4-oxo-retinoic acid.
Reduction: Although less common, reduction reactions can revert this compound back to its parent retinoic acid.
Substitution: Involves the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reaction Conditions: Typically carried out under controlled temperatures and pH to maintain the integrity of the compound.
Major Products Formed: The primary product formed from the oxidation of retinoic acid is 4-oxo-retinoic acid. Other minor products may include various isomers and derivatives depending on the specific reaction conditions .
科学研究应用
4-oxo-Tretinoin has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of other retinoid derivatives.
Biology: Plays a role in cell differentiation and proliferation studies.
Medicine: Extensively used in dermatology for the treatment of severe acne and other skin disorders.
Industry: Utilized in the formulation of cosmetic products aimed at anti-aging and skin rejuvenation.
作用机制
The mechanism of action of 4-oxo-Tretinoin involves its interaction with retinoic acid receptors (RARs) in the cell nucleus. Upon binding to these receptors, it regulates the transcription of genes involved in cell differentiation and proliferation. This regulation helps in normalizing the growth of skin cells and reducing the formation of acne .
相似化合物的比较
Tretinoin (all-trans-retinoic acid): A widely used retinoid in acne treatment.
Isotretinoin (13-cis-retinoic acid): Known for its effectiveness in severe acne cases.
Adapalene: Another retinoid used in dermatology for acne treatment.
Uniqueness of 4-oxo-Tretinoin: this compound is unique due to its specific oxidation state, which imparts distinct biological activities compared to other retinoids. Its ability to bind to RARs and influence gene transcription makes it a valuable compound in both therapeutic and research settings .
属性
分子式 |
C20H26O3 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
(2E,4E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9?,14-7?,15-13+ |
InChI 键 |
GGCUJPCCTQNTJF-DJMXHCDCSA-N |
手性 SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=C/C=C/C(=C/C(=O)O)/C)C |
规范 SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide](/img/structure/B12455076.png)

![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]acetamide](/img/structure/B12455084.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12455098.png)
![(cyclohexylmethyl)[(1R)-1-phenylethyl]amine](/img/structure/B12455111.png)
![N-(4-chlorophenyl)-2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B12455119.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-(dicyclopropylmethylidene)acetohydrazide](/img/structure/B12455128.png)

![4-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]-N-phenylbenzamide](/img/structure/B12455134.png)


![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12455148.png)
![N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12455149.png)
